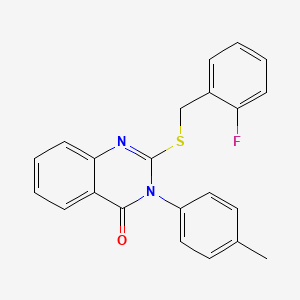

2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone

Description

2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a 2,3-disubstituted quinazolinone derivative featuring a fluorinated benzylthio group at position 2 and a 4-methylphenyl substituent at position 2. Quinazolinones are nitrogen-containing heterocycles with broad pharmacological relevance, including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory activities .

Properties

Molecular Formula |

C22H17FN2OS |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |

InChI |

InChI=1S/C22H17FN2OS/c1-15-10-12-17(13-11-15)25-21(26)18-7-3-5-9-20(18)24-22(25)27-14-16-6-2-4-8-19(16)23/h2-13H,14H2,1H3 |

InChI Key |

WAGGFMLISAALTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.

Introduction of the Fluorobenzylthio Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.

Attachment of the Methylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction using a methylphenyl halide and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.

Substitution: The fluorobenzylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydroquinazolinone derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone depends on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Structure-Activity Relationships (SAR)

- Halogen Substitution: Fluorine at the benzylthio position (target compound) may improve target binding via electronegative interactions compared to chlorine () or non-halogenated analogs. The 7-Cl derivative (UR-9825) demonstrated superior antifungal activity, suggesting halogen positioning is critical .

- Thioether Linkage : The benzylthio group in the target compound is associated with antimicrobial activity in related analogs (e.g., triazolylthioether derivatives in ). Substitution with cinnamylthio () may alter pharmacokinetics due to increased lipophilicity.

- Aromatic Substituents : The 4-methylphenyl group (target compound and ) enhances anti-inflammatory activity compared to bromo or methoxy substituents, possibly due to hydrophobic interactions .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to UR-9825, which has a short half-life (1 hour in mice) .

- Toxicity: Thioether-containing quinazolinones generally show low toxicity in preclinical models. For example, UR-9825 exhibited low toxicity in rats at high doses .

Key Research Findings

- Antimicrobial Potential: Triazolylthioether quinazolinones () with structural similarities to the target compound showed potent antimicrobial activity, suggesting the fluorobenzylthio group may enhance this effect.

- Anticancer Activity : 2-Benzylmercapto derivatives () demonstrated higher antitumor activity (MGI% = 19%) than alkylmercapto analogs, supporting the importance of aromatic thioether groups.

- Anti-Inflammatory Activity : The 4-methylphenyl substituent (as in the target compound) correlated with high activity in protein denaturation assays, comparable to ibuprofen .

Biological Activity

2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone is a compound belonging to the quinazolinone class, which is recognized for its diverse biological activities. Quinazolinones have been extensively studied due to their pharmacological potential, including anticancer, antimicrobial, and antioxidant properties. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazolinone core structure with a thioether linkage and fluorobenzyl substituent. The presence of these functional groups influences its biological activity and interaction with various molecular targets.

| Property | Details |

|---|---|

| Molecular Formula | C18H16FN2OS |

| Molecular Weight | 342.39 g/mol |

| IUPAC Name | 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone |

Anticancer Activity

Quinazolinone derivatives have been shown to exhibit significant anticancer properties. The compound 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone has demonstrated potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer cell signaling pathways. For instance, it can inhibit kinases that are crucial for tumor growth and survival.

Antimicrobial Activity

Research indicates that quinazolinone derivatives possess antimicrobial properties against a range of bacteria and fungi. The compound's thioether group may enhance its ability to penetrate microbial cell walls.

- Case Study : A study reported that similar quinazolinone derivatives showed effective inhibition against Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL . While specific data on the target compound is limited, its structural similarities suggest potential effectiveness.

Antioxidant Properties

The antioxidant activity of quinazolinones is attributed to their ability to scavenge free radicals and chelate metal ions. This property is essential in preventing oxidative stress-related damage.

- Research Findings : Studies using various assays (ABTS, CUPRAC) have indicated that quinazolinones with hydroxyl substituents exhibit enhanced antioxidant capabilities. The presence of a fluorobenzyl group in our compound may similarly contribute to its antioxidant profile .

Synthesis and Derivatives

The synthesis of 2-((2-Fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Variations in substituents can lead to derivatives with distinct biological activities.

| Synthesis Method | Description |

|---|---|

| Condensation Reaction | Reaction between substituted anilines and isothiocyanates to form thioether-linked quinazolinones. |

| Cyclization | Formation of the quinazolinone core through cyclization reactions involving appropriate substrates. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-((2-fluorobenzyl)thio)-3-(4-methylphenyl)-4(3H)-quinazolinone, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves constructing the quinazolinone core via cyclization of anthranilic acid derivatives, followed by thioether linkage formation. Key steps include:

- Thiol incorporation : Use of 2-fluorobenzyl mercaptan under basic conditions (e.g., K₂CO₃/DMF) to introduce the thioether group at the 2-position .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yield (up to 85%) compared to conventional heating .

- Purification : Column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) ensures high purity (>95%) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Structural validation :

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for the quinazolinone core and fluorobenzyl group) .

- X-ray crystallography : Resolves bond angles and dihedral angles (e.g., 7.9° between fluorophenyl and quinazolinone planes), confirming stereoelectronic effects .

- Mass spectrometry : Electron impact (EI-MS) reveals fragmentation patterns (e.g., loss of 2-fluorobenzylthio moiety at m/z 121) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial testing :

- Broth microdilution (MIC) : Against S. aureus (Gram-positive) and E. coli (Gram-negative); IC₅₀ values compared to fluconazole .

- Antifungal assays : Disk diffusion for C. albicans, with zones of inhibition ≥15 mm indicating potency .

Advanced Research Questions

Q. How do substitutions at the 2- and 3-positions influence structure-activity relationships (SAR) for antitumor activity?

- Key findings :

- 2-Thioether group : 2-Benzylthio derivatives (e.g., with 2-fluorobenzyl) enhance antitumor activity (MGI% = 19%) compared to alkylthio analogs (MGI% = 2–11%) due to improved lipophilicity and target binding .

- 3-Aryl groups : 4-Methylphenyl at the 3-position increases metabolic stability by reducing CYP450 oxidation .

Q. What computational strategies are effective for predicting target binding and optimizing pharmacokinetics?

- Molecular docking :

- Targets : Dihydrofolate reductase (DHFR) and COX-2. Glide SP scoring identifies hydrogen bonds between the quinazolinone carbonyl and Arg70 (DHFR) .

- ADME prediction : SwissADME estimates logP = 3.2 (optimal for blood-brain barrier penetration) and PSA = 75 Ų (moderate oral bioavailability) .

- MD simulations : 100-ns trajectories reveal stable binding to COX-2’s hydrophobic pocket, with RMSD <2.0 Å .

Q. How can in vivo efficacy and toxicity be systematically evaluated in preclinical models?

- Murine candidiasis model :

- Dosing : 20 mg/kg orally for 7 days; survival rates ≥80% indicate efficacy comparable to fluconazole .

- Toxicity : Histopathology of liver/kidney tissues post-treatment; ALT/AST levels <50 U/L confirm safety .

- Pharmacokinetics :

- Half-life : In rats, t₁/₂ = 6 hours (oral), requiring bid dosing for sustained plasma concentrations >1 µg/mL .

- Metabolite profiling : LC-MS/MS detects glucuronidated metabolites in bile, suggesting Phase II metabolism dominance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.